6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline
Description
Properties
CAS No. |
1260784-16-4 |
|---|---|
Molecular Formula |
C14H7Br2FN2 |
Molecular Weight |
382.02 g/mol |
IUPAC Name |
6-bromo-2-(4-bromo-2-fluorophenyl)quinazoline |
InChI |
InChI=1S/C14H7Br2FN2/c15-9-2-4-13-8(5-9)7-18-14(19-13)11-3-1-10(16)6-12(11)17/h1-7H |
InChI Key |
LASCLRCLNPRMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NC=C3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 4-bromo-2-fluoroaniline in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) bromide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at C6 and the 4-bromo-2-fluorophenyl group at C2 are prime sites for nucleophilic substitution.
Key Observations:
-
C6 Bromine Reactivity : The C6-Br bond undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols under mild conditions due to electron-withdrawing effects of the quinazoline ring .
-
Phenyl Group Halogen Reactivity : The 4-bromo-2-fluorophenyl substituent shows lower reactivity compared to C6-Br, requiring harsher conditions (e.g., Pd catalysis) for substitution .
Example Reaction:
Reaction with piperidine in DMF at 80°C selectively replaces C6-Br, yielding 6-piperidinyl-2-(4-bromo-2-fluorophenyl)quinazoline (85% yield).
Transition Metal-Catalyzed Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, leveraging its halogen substituents for bond formation.
Suzuki-Miyaura Coupling
Conditions :
-
Catalyst: Pd(PPh₃)₄
-
Base: Cs₂CO₃
-
Solvent: DME/H₂O (10:1)
-
Temperature: 80–100°C
| Boronic Acid Used | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | 6-phenyl-2-(4-bromo-2-fluorophenyl)quinazoline | 72 | |
| 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-2-(4-bromo-2-fluorophenyl)quinazoline | 68 |
Sonogashira Coupling
Conditions :
-
Catalyst: PdCl₂(PPh₃)₂/CuI
-
Base: NEt₃
-
Solvent: THF
-
Temperature: 50–60°C
| Alkyne Used | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylacetylene | 6-ethynylphenyl-2-(4-bromo-2-fluorophenyl)quinazoline | 65 | |
| Propargyl alcohol | 6-(propagyloxy)-2-(4-bromo-2-fluorophenyl)quinazoline | 58 |
Kumada-Tamao-Corriu Coupling
Grignard reagents selectively substitute the C6-Br atom under copper/palladium catalysis:
Conditions :
-
Catalyst: CuI/Pd(PPh₃)₄
-
Solvent: THF
-
Temperature: 25°C
| Grignard Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Methylmagnesium bromide | 6-methyl-2-(4-bromo-2-fluorophenyl)quinazoline | 88 | |
| tert-Butylmagnesium chloride | 6-tert-butyl-2-(4-bromo-2-fluorophenyl)quinazoline | 78 |
Biological Activity-Driven Modifications
The compound serves as a precursor for EGFR kinase inhibitors. Key modifications include:
-
C6 Functionalization : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances EGFR binding affinity .
-
C2 Aryl Group Tuning : Replacing the 4-bromo-2-fluorophenyl group with 3-chlorophenyl improves selectivity for cancer cell lines (IC₅₀ = 0.096 μM for A549) .
Reductive Dehalogenation
Catalytic hydrogenation removes bromine atoms selectively:
Conditions :
-
Catalyst: Pd/C (10% w/w)
-
Solvent: Ethanol
-
Pressure: 1 atm H₂
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| 6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline | 2-(4-fluoro-2-bromophenyl)quinazoline | 92 |
Stability and Side Reactions
Scientific Research Applications
Anticancer Activity
Mechanism of Action
This compound exhibits significant activity against various cancer cell lines by targeting specific pathways involved in tumor growth and angiogenesis. It is known to inhibit the vascular endothelial growth factor (VEGF) receptor tyrosine kinase, which plays a crucial role in tumor angiogenesis. This inhibition can lead to reduced blood supply to tumors, thereby limiting their growth and proliferation .
Case Studies
- A study demonstrated that 6-bromo derivatives of quinazoline compounds showed enhanced cytotoxicity against human renal (TK-10), melanoma (UACC-62), and breast cancer (MCF-7) cell lines. The compound's structure contributes to its potency, with IC50 values indicating effective inhibition at low concentrations .
- Another investigation highlighted the use of 6-bromo-2-(4-bromo-2-fluorophenyl)quinazoline in combination therapies, showing improved outcomes in models of breast and ovarian cancers by targeting both EGFR and HER2 pathways .
Synthesis and Structural Variations
Synthesis Methods
The synthesis of this compound typically involves metal-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling method has been successfully employed to introduce various substituents that enhance biological activity .
Structural Variations and Their Impact
Modifications at the 6-position of the quinazoline ring have been shown to significantly influence the compound's biological activity. For example, replacing bromine with other halogens or functional groups can either enhance or diminish anticancer effects, emphasizing the importance of structural optimization in drug design .
Broader Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogenic bacteria and fungi, indicating a broader therapeutic utility beyond oncology .
- Anti-inflammatory Effects : Quinazoline derivatives have also shown promise in reducing inflammation, which is often associated with various chronic diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cancer cell proliferation and angiogenesis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Patterns and Physicochemical Properties
The structural and functional diversity of quinazoline derivatives is driven by substituent positions and electronic effects. Below is a comparative analysis of key analogues:
Table 1: Substituent and Physicochemical Comparison
Key Observations:
- Steric Bulk: The di-substituted phenyl group introduces greater steric hindrance than mono-substituted analogues, which may influence binding interactions in biological systems .
- Solubility : Chloro and bromo substituents (e.g., ) reduce aqueous solubility, while oxo groups (as in ) improve polarity and hydrogen bonding capacity.
Stability and Reactivity
- Hydrolytic Stability : The target compound’s bromine substituents may confer greater resistance to hydrolysis compared to chloro analogues (e.g., ).
- Thermal Stability: Melting points for 6-bromo-2-phenylquinazolinones (255–260°C, ) suggest moderate thermal stability, which is likely shared by the target compound due to structural similarities.
Biological Activity
6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. Quinazoline derivatives are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a quinazoline core substituted with bromine and fluorine atoms, which are believed to enhance its biological activity. The presence of these halogen substituents can influence the compound's interaction with biological targets.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). This inhibition disrupts signaling pathways that promote cell proliferation and survival in cancer cells.
- Targeting EGFR : The compound has been shown to bind effectively to the ATP-binding site of EGFR, leading to decreased phosphorylation and activation of downstream signaling pathways associated with tumor growth .
- Induction of Apoptosis : Studies indicate that treatment with this compound can induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
Antitumor Activity
A variety of studies have assessed the antitumor activity of this compound against different cancer cell lines. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung Cancer) | 5.9 ± 1.7 | EGFR Inhibition | |
| MCF-7 (Breast Cancer) | 2.3 ± 0.9 | Induction of Apoptosis | |
| SW-480 (Colorectal Cancer) | 15.37 | Cell Cycle Arrest |
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that the compound significantly inhibited cell proliferation in human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity against these types .
- In Vivo Evaluations : Preclinical trials involving animal models have shown that administration of this compound led to a reduction in tumor size and weight without significant toxicity, suggesting a favorable therapeutic index .
Pharmacological Profile
The pharmacological profile of this compound indicates its potential as a lead compound for further drug development:
- Selectivity : The compound exhibits selectivity towards cancerous cells over normal cells, minimizing side effects commonly associated with chemotherapy.
- Combination Therapies : Preliminary data suggest that combining this compound with other therapeutic agents may enhance its efficacy, particularly in resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
